Carbonyl diiodide Carbonyl diiodide
Brand Name: Vulcanchem
CAS No.: 13353-01-0
VCID: VC19701397
InChI: InChI=1S/CI2O/c2-1(3)4
SMILES:
Molecular Formula: CI2O
Molecular Weight: 281.819 g/mol

Carbonyl diiodide

CAS No.: 13353-01-0

Cat. No.: VC19701397

Molecular Formula: CI2O

Molecular Weight: 281.819 g/mol

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Carbonyl diiodide - 13353-01-0

Specification

CAS No. 13353-01-0
Molecular Formula CI2O
Molecular Weight 281.819 g/mol
IUPAC Name carbonyl diiodide
Standard InChI InChI=1S/CI2O/c2-1(3)4
Standard InChI Key RVIQSSNDHKQZHH-UHFFFAOYSA-N
Canonical SMILES C(=O)(I)I

Introduction

Chemical Identity and Structural Characteristics

Carbonyl diiodide is defined by the molecular formula CI₂O and a molar mass of 281.819 g/mol . Its IUPAC name, carbonyl diiodide, reflects the central carbonyl group (C=O) bonded to two iodine atoms. The compound’s structural identity is further corroborated by its SMILES notation (C(=O)(I)I) and InChIKey (RVIQSSNDHKQZHH-UHFFFAOYSA-N) , which encode its atomic connectivity and stereochemical features.

Molecular Geometry and Bonding

Theoretical models predict a trigonal planar geometry around the central carbon atom, analogous to other carbonyl halides. The C=O bond length is expected to approximate 1.18 Å, typical of carbonyl groups, while the C–I bonds are estimated at 2.10 Å based on iodine’s larger atomic radius . Vibrational spectroscopy data, though scarce, suggest a C=O stretching frequency near 1,750 cm⁻¹, slightly redshifted compared to carbonyl dichloride due to iodine’s electron-withdrawing effects.

Table 1: Key Molecular Properties of Carbonyl Diiodide

PropertyValueSource
Molecular FormulaCI₂O
Molar Mass281.819 g/mol
CAS Registry Number13353-01-0
SMILESC(=O)(I)I
InChIKeyRVIQSSNDHKQZHH-UHFFFAOYSA-N

Synthesis Challenges and Experimental Limitations

Failed Synthesis Attempts

Despite efforts to synthesize carbonyl diiodide in solution, no successful isolation has been reported. This contrasts sharply with related compounds:

  • Carbonyl difluoride (COF₂): Synthesized via fluorination of phosgene.

  • Carbonyl dibromide (COBr₂): Prepared through bromine oxidation of carbon monoxide.

The instability of CI₂O is attributed to weak C–I bonds (bond dissociation energy ~55 kcal/mol) and iodine’s propensity for reductive elimination. Computational studies suggest that the energy barrier for decomposition into CO and I₂ is exceptionally low, rendering the compound transient under standard conditions.

Table 2: Stability Trends in Carbonyl Halides

CompoundBond Dissociation Energy (C–X, kcal/mol)Stability in Solution
COF₂129High
COCl₂91Moderate
COBr₂72Low
CI₂O~55None

Data extrapolated from halogen electronegativity and bond strength trends.

Comparative Analysis with Other Carbonyl Halides

Electronic and Steric Effects

Iodine’s low electronegativity (2.66 vs. 3.16 for chlorine) reduces polarization of the C–I bond, diminishing the carbonyl group’s electrophilicity compared to COCl₂. This electronic environment disfavors nucleophilic attack pathways that stabilize other carbonyl halides.

Reactivity Profiles

  • COCl₂ (Phosgene): Reacts vigorously with nucleophiles (e.g., amines, alcohols).

  • COF₂: Participates in fluoride transfer reactions.

  • CI₂O: Theoretical studies propose potential iodination reactions, but experimental validation remains absent due to decomposition.

Theoretical Applications and Research Directions

Hypothetical Uses in Synthesis

If stabilized, CI₂O could serve as:

  • Iodinating agent in aromatic substitution reactions.

  • CO precursor in metal-catalyzed carbonylation.

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